1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Overview
Description
1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a benzyl group attached to the nitrogen atom and an aldehyde group at the 3-position of the pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs by forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the activation of FGFRs, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits this process, thereby disrupting these signaling pathways .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight, which could be beneficial for its bioavailability and subsequent optimization .
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been found to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . The interaction between this compound and FGFRs can influence these biochemical reactions .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, this compound significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs . Upon binding to FGFRs, this compound can inhibit the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby inhibiting the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare pyrrolopyridine derivatives . These methods typically involve the use of starting materials such as substituted anilines and ketones, followed by cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reduction: 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be compared with other similar compounds in the pyrrolopyridine family, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the benzyl and aldehyde groups, making it less complex and potentially less bioactive.
1-benzyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the aldehyde group, which may affect its reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Similar structure but without the benzyl group, which may influence its solubility and interaction with molecular targets .
Properties
IUPAC Name |
1-benzylpyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-13-10-17(9-12-5-2-1-3-6-12)15-14(13)7-4-8-16-15/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDGBIJCCYTIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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